molecular formula C23H19ClN4O2 B14975345 9-(4-chlorophenyl)-8-oxo-N-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

9-(4-chlorophenyl)-8-oxo-N-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

Cat. No.: B14975345
M. Wt: 418.9 g/mol
InChI Key: IDQOYHDFJTXKMQ-UHFFFAOYSA-N
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Description

9-(4-CHLOROPHENYL)-8-OXO-N-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 9-(4-CHLOROPHENYL)-8-OXO-N-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves multiple steps and specific reaction conditions. The synthetic routes typically include:

Industrial production methods may involve scaling up these laboratory techniques while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

9-(4-CHLOROPHENYL)-8-OXO-N-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This involves replacing one functional group with another, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9-(4-CHLOROPHENYL)-8-OXO-N-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, quinazoline derivatives are known to inhibit thymidylate synthase, poly-(ADP-ribose) polymerase (PARP), and tyrosine kinase .

Comparison with Similar Compounds

Similar compounds to 9-(4-CHLOROPHENYL)-8-OXO-N-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE include other quinazoline derivatives such as:

    4-(4-CHLOROPHENYL)-2-PHENYLQUINAZOLINE: Known for its anticancer properties.

    6,7-DIMETHOXYQUINAZOLINE: Used in the treatment of hypertension.

    2-METHYLQUINAZOLINE: Exhibits antimicrobial activity.

Properties

Molecular Formula

C23H19ClN4O2

Molecular Weight

418.9 g/mol

IUPAC Name

9-(4-chlorophenyl)-8-oxo-N-phenyl-5,6,7,9-tetrahydro-4H-pyrazolo[5,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C23H19ClN4O2/c24-15-11-9-14(10-12-15)21-20-18(7-4-8-19(20)29)27-22-17(13-25-28(21)22)23(30)26-16-5-2-1-3-6-16/h1-3,5-6,9-13,21,27H,4,7-8H2,(H,26,30)

InChI Key

IDQOYHDFJTXKMQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(N3C(=C(C=N3)C(=O)NC4=CC=CC=C4)N2)C5=CC=C(C=C5)Cl)C(=O)C1

Origin of Product

United States

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